molecular formula C14H8N2O6S B8710086 9,10-dioxoanthracene-1-diazonium; hydrogen sulfate CAS No. 82-37-1

9,10-dioxoanthracene-1-diazonium; hydrogen sulfate

Cat. No.: B8710086
CAS No.: 82-37-1
M. Wt: 332.29 g/mol
InChI Key: HUHDKWDLNBACFJ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-dioxoanthracene-1-diazonium; hydrogen sulfate typically involves the diazotization of 9,10-dihydro-9,10-dioxoanthracene. This process generally requires the use of nitrous acid (HNO2) in an acidic medium, such as sulfuric acid (H2SO4), to form the diazonium salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

9,10-dioxoanthracene-1-diazonium; hydrogen sulfate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9,10-dioxoanthracene-1-diazonium; hydrogen sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-dioxoanthracene-1-diazonium; hydrogen sulfate involves the formation of reactive intermediates, such as free radicals or carbocations, which can undergo further chemical transformations. The diazonium group is highly reactive and can participate in various electrophilic and nucleophilic reactions, targeting specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-dioxoanthracene-1-diazonium; hydrogen sulfate is unique due to its specific diazonium functionality, which allows for a wide range of chemical reactions and applications. Its ability to form stable diazonium salts makes it particularly valuable in organic synthesis .

Properties

CAS No.

82-37-1

Molecular Formula

C14H8N2O6S

Molecular Weight

332.29 g/mol

IUPAC Name

9,10-dioxoanthracene-1-diazonium;hydrogen sulfate

InChI

InChI=1S/C14H7N2O2.H2O4S/c15-16-11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/q+1;/p-1

InChI Key

HUHDKWDLNBACFJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.OS(=O)(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Briefly, 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (1) was prepared by the diazotation of 1-amino-2,4-dibromoanthraquinone by adding sodium nitrite to a solution of the amine in concentrated sulfuric acid to give the 1-anthraquinonediazonium hydrogen sulfate which was subsequently converted to the 1-azidoanthraquinone by reacting with an aqueous solution of sodium azide. The azidoanthraquinone was azeotropically refluxed in toluene to provide, by evolution of nitrogen, the required isoxazole ring (1). Arylamination of 1 at the 5-position was accomplished with anhydrous AlCl3 in nitrobenzene at ambient temperature to give a moderate yield of the 6-arylamino substituted compound (2). A second amination was carried out at the 3-position using refluxing acetonitrile to give a moderate yield of (3). Next, hydrolysis of the benzoate ester (3) to the carboxylic acid (4) occurred under conditions of heating an aqueous solution of sodium hydroxide and methanol. The sodium carboxylate salt (5) was synthesized quantitatively by reacting (4) with sodium hydride in THF at room temperature.
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